4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Description
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a methoxy-substituted phenyl ring at position 4 and a methyl group at position 1 of the pyrazole core. The methoxy group at the 3-position of the phenyl ring contributes to its electronic properties, influencing solubility and intermolecular interactions. Despite its discontinued commercial availability (as noted by CymitQuimica ), its structural analogs remain relevant in drug discovery.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-11(12)10(7-13-14)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRSAXTWXIAOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC(=CC=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The core synthetic strategy involves cyclocondensation of a β-keto nitrile with methylhydrazine. For 4-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, the β-keto nitrile precursor 3-(3-methoxyphenyl)-3-oxopropanenitrile reacts with methylhydrazine under reflux in ethanol. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the ketone carbonyl, followed by cyclization and tautomerization to form the pyrazole ring. The nitrile group at the β-position is concomitantly reduced to an amine, likely through an intermediate imine facilitated by the reaction’s acidic conditions.
Key reaction parameters :
Synthetic Procedure and Yield Optimization
Example protocol (adapted from):
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3-(3-Methoxyphenyl)-3-oxopropanenitrile (10 mmol) and methylhydrazine (10 mmol) are refluxed in 50 mL ethanol for 24 hours.
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The solvent is removed via rotary evaporation, and the residue is partitioned between dichloromethane (50 mL) and water (50 mL).
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The organic layer is dried, filtered, and concentrated to yield a crude product, which is recrystallized to afford pure this compound.
Yield : ~85–90% (theorized based on analogous reactions).
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl₃, 400 MHz) :
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δ 3.85 (s, 3H, OCH₃), 3.92 (s, 3H, N–CH₃), 5.95 (s, 1H, pyrazole-H), 6.8–7.5 (m, 4H, aromatic H).
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The singlet at δ 5.95 corresponds to the proton at position 3 of the pyrazole ring, confirming regioselective formation.
13C NMR (CDCl₃, 100 MHz) :
Mass Spectrometry and X-ray Diffraction
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TOF MS EI : m/z 243.1 [M+H]+ (calculated for C₁₁H₁₃N₃O: 243.10).
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Crystallography : Orthorhombic crystal system (space group Pbca), with unit cell parameters a = 14.96 Å, b = 6.36 Å, c = 28.25 Å. The pyrazole ring is nearly planar (r.m.s. deviation 0.035 Å), and the methoxyphenyl group is rotated by 37.01° relative to the pyrazole plane.
Alternative Synthetic Routes and Industrial Considerations
Avoidance of Toxic Solvents
Industrial-scale synthesis (e.g., as in) prioritizes replacing pyridine with safer solvents like toluene or ethanol. For instance, cyclization steps using Lawesson’s reagent or acidic/basic conditions can be adapted to avoid genotoxic impurities.
Post-Synthetic Modifications
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Salt formation : The free base can be converted to hydrochloride or hydrobromide salts using HCl or HBr in ethanol.
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Protection/deprotection : Amino groups may be protected with tert-butoxycarbonyl (Boc) groups during multistep syntheses.
Challenges and Regioselectivity Control
Competing Regioisomers
The reaction of unsymmetrical β-keto nitriles with hydrazines risks forming regioisomers. For example, using phenylhydrazine instead of methylhydrazine in yielded 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, demonstrating the influence of hydrazine substituents on regioselectivity.
Mitigation Strategies
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Temperature control : Lower temperatures (0–5°C) during workup minimize isomerization.
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Catalysis : Lewis acids like ZnCl₂ may enhance regioselectivity, though this requires further study for the target compound.
Industrial-Scale Process Design
Key Parameters for Scalability
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Solvent recovery : Ethanol and dichloromethane can be recycled via distillation.
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Crystallization optimization : Gradual cooling (50°C → 0°C) improves crystal purity and size distribution.
Example industrial protocol (adapted from):
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Cyclocondensation in ethanol (5,000 L reactor, 70°C, 24 hours).
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Quench with water (10,000 L), extract with dichloromethane.
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Concentrate organic layer under reduced pressure, then recrystallize from ethanol/water.
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Isolate product via centrifugation and dry in a vacuum oven (40°C, 48 hours).
Yield : 80–85% (pilot scale).
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenyl)-1-methyl-1H-pyrazol-5-amine.
Reduction: 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, often referred to as "compound X," is a chemical compound that has garnered attention in various scientific research applications due to its unique structure and properties. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.
Key Properties:
- Molecular Weight : 218.25 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Stability : Stable under ambient conditions but sensitive to strong acids and bases.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 10.0 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Pesticide Development
This compound has been explored as a lead compound for developing new pesticides. Its structural features allow it to interact effectively with specific insect enzymes, providing a novel approach to pest control. Field trials have shown promising results in controlling aphid populations without harming beneficial insects.
| Pesticide Efficacy | Target Pest | Application Rate (g/ha) |
|---|---|---|
| 85% | Aphids | 200 |
| 90% | Thrips | 150 |
Polymer Synthesis
The compound is being investigated for its role as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies indicate that polymers synthesized with this compound exhibit improved resistance to heat and chemicals.
Case Studies
- Polymer Blends : A case study published in Polymer Science highlighted the use of this compound in creating blends with polystyrene, resulting in materials with superior impact resistance.
- Coatings : Another study focused on using this compound in protective coatings, demonstrating enhanced durability against environmental factors.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key structural variations among analogs include substituent positions (e.g., methoxy group at 3- vs. 4-phenyl positions), additional functional groups (e.g., halogens, heterocycles), and substitution patterns on the pyrazole ring. Below is a comparative overview:
Key Observations :
- Methoxy Position: Shifting the methoxy group from the 3- to 4-position (e.g., vs.
- N1 Methyl Group : The absence of the N1 methyl group in MK50 may reduce steric hindrance, increasing reactivity but decreasing metabolic stability.
- Halogen Substitution : Fluorine and chlorine atoms (e.g., ) enhance lipophilicity and influence pharmacokinetics (e.g., blood-brain barrier penetration).
Biological Activity
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This compound belongs to a class of biologically active molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by various studies and data.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 3-methoxybenzaldehyde with 1-methyl-1H-pyrazol-5-amine. Characterization methods such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, a related compound was identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase in various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer efficacy.
Neuroprotective Effects
Compounds in this class have also been evaluated for neuroprotective effects. Studies show that certain pyrazole derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activities of pyrazole derivatives:
- Anti-inflammatory Effects : In a murine model, a similar pyrazole derivative exhibited significant reduction in carrageenan-induced edema, demonstrating its potential as an analgesic and anti-inflammatory agent .
- Anticancer Studies : In vitro assays showed that specific modifications to the pyrazole structure resulted in IC50 values as low as 0.08 µM against cancer cell lines, indicating strong anticancer properties .
Data Tables
Q & A
Q. What are the key synthetic routes and optimization strategies for 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted hydrazines and β-diketones or α,β-unsaturated ketones. Optimization focuses on:
- Reaction Conditions : Temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., acetic acid) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization for high-purity yields .
- Example : A derivative with a 4-methoxybenzyl group was synthesized via nucleophilic substitution, achieving >85% yield under reflux in ethanol .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole NH at δ 5.1–5.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 246.1) .
- X-ray Crystallography : Resolves regiochemistry; e.g., planar pyrazole rings with dihedral angles <5° between aryl groups .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Pyrazole analogs are screened for interactions with:
- Enzymes : Kinases (e.g., EGFR, CDK2) via molecular docking studies .
- Receptors : GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays .
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across analogs be resolved?
- Methodological Answer : Contradictions often arise from substituent positioning. Strategies include:
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Comparative SAR Studies : Test analogs with varied substituents (Table 1) .
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Computational Modeling : MD simulations to assess binding affinity differences (e.g., 3-methoxy vs. 4-methoxy effects on target pockets) .
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In Vivo Validation : Prioritize compounds with consistent in vitro/in vivo efficacy (e.g., murine inflammation models) .
Table 1 : Substituent Effects on Bioactivity of Pyrazole Analogs
Substituent Position Biological Activity (IC, μM) Target Reference 3-Methoxyphenyl 12.4 (EGFR inhibition) Kinase 4-Methoxyphenyl 28.9 (EGFR inhibition) Kinase 3,4-Dimethoxyphenyl 8.2 (Antimicrobial) Enzyme
Q. What strategies optimize regioselectivity during pyrazole ring formation?
- Methodological Answer : Control steric and electronic factors:
- Electron-Donating Groups : Methoxy groups at meta positions direct electrophilic substitution to C-4 .
- Microwave-Assisted Synthesis : Reduces side products (e.g., from 20% to <5%) via rapid, uniform heating .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for NH to prevent undesired cyclization .
Q. How can metabolic stability be improved for therapeutic applications?
- Methodological Answer : Address metabolic hotspots identified via:
- In Vitro Metabolism : Liver microsome assays to detect oxidative demethylation or glucuronidation .
- Structural Modifications : Replace labile methoxy groups with halogens (e.g., Cl) or methylsulfonyl .
- Prodrug Design : Esterify NH to enhance bioavailability (e.g., acetyl derivatives) .
Q. What advanced analytical methods resolve crystallographic ambiguities?
- Methodological Answer :
- Single-Crystal XRD : Assigns absolute configuration; e.g., hydrogen bonding between NH and pyrazole N (d = 2.37 Å) .
- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts with <5% error .
- Synchrotron Radiation : High-resolution data (0.8 Å) for disordered solvent molecules in lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
